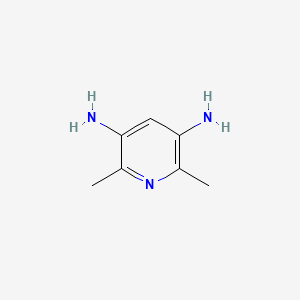

3,5-Diamino-2,6-dimethylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Pyridinediamine, 2,6-dimethyl-: is an organic compound with the molecular formula C7H10N2 It is a derivative of pyridine, characterized by the presence of two amino groups at the 3 and 5 positions and two methyl groups at the 2 and 6 positions on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Pyridinediamine, 2,6-dimethyl- typically involves the nitration of 2,6-dimethylpyridine followed by reduction. The nitration step introduces nitro groups at the 3 and 5 positions, which are subsequently reduced to amino groups. Common reagents for the nitration include nitric acid and sulfuric acid, while reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents such as iron powder in acidic conditions .

Industrial Production Methods: Industrial production of 3,5-Pyridinediamine, 2,6-dimethyl- follows similar synthetic routes but is optimized for large-scale production. This involves continuous flow reactors for nitration and reduction steps, ensuring efficient heat and mass transfer. The use of robust catalysts and recycling of reagents are common practices to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 3,5-Pyridinediamine, 2,6-dimethyl- undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be further reduced to form derivatives with different degrees of hydrogenation.

Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

Substitution: Various nucleophiles such as alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: 3,5-Dinitro-2,6-dimethylpyridine.

Reduction: 2,6-Dimethylpiperidine derivatives.

Substitution: N-alkyl or N-acyl derivatives of 3,5-Pyridinediamine, 2,6-dimethyl-.

Scientific Research Applications

While the search results do not directly focus on the applications of "3,5-Diamino-2,6-dimethylpyridine," they do provide information on related pyridine derivatives, their applications, and synthesis methods, which can help infer potential applications and synthesis pathways.

Pyridine Derivatives: Background and Applications

Pyridine derivatives have a wide range of pharmaceutical uses, and the pyridine ring structure is present in many drug molecules . Pyridine derivatives can be used to treat conditions such as tetter and tuberculosis . They can act as adenosine receptor antagonists with anti-inflammatory and anti-asthma effects, or as 5HT1A receptor stimulants with antidepressant effects . Some pyridine derivatives can ease pain, inflammation, asthma, and hypotension symptoms, while others have shown promise in treating heart failure and hypertension .

2,6-Diamino-3,5-Dinitrile-4-Aryl Pyridine Derivatives

These derivatives have demonstrated biological activity, such as suppressing adenosine receptors, anticancer growth, and anti-microbial effects . Research indicates their potential use in preparing medicine for anti-Helicobacter pylori, showing better antibacterial activity than control drugs like ornidazole and metronidazole .

2,6-Dimethoxy-3,5-Pyridinediamine HCl

Studies on 2,6-Dimethoxy-3,5-pyridinediamine HCl have examined its irritant and sensitization properties . A study using a 3% aqueous dilution showed no irritant properties on guinea pig skin, even after repeated applications . However, a sensitization study involving intradermal induction and topical pre-treatment indicated potential sensitization effects .

3,5-Diamino-2,6-Dimethoxypyridine

3,5-diamino-2,6-dimethoxypyridine is a coupler substance that can be used in hair coloring compositions in a concentration from 0.01 to 3.0 .

General Methods

- The synthesis of pyridine derivatives is an active research field due to their extensive presence in natural products and drug molecules .

- বিদ্যমান 2,6-diamino-3, the synthetic method of 5-dinitrile-4-aryl pyridine derivative, provides a simple, low-cost, high-yield, and environmentally friendly synthesis method .

Specific Synthesis Example

- Preparation of 2-(4-p-methoxy-phenyl amino)-3,5-dinitrile-4-phenyl-6-amino-pyridine (P1) : Dissolve 1.06g of phenyl aldehyde and 0.73g of propane dinitrile in 100ml of dehydrated alcohol, control the temperature at 40-60 ℃, add catalytic amount of piperidine, and stir for 0.5-1h. After the aldehyde disappears, stop the reaction, chill, and use column chromatography with ethyl acetate and petroleum ether as eluent to obtain the intermediate product .

Considerations for Further Research

Given the lack of direct information on "this compound," further research should explore:

- Analogous Compounds : Investigating compounds with similar structures to infer potential applications.

- Biological Activity Studies : Conducting in vitro and in vivo studies to determine specific biological activities.

- Synthesis and Modification : Researching efficient synthesis pathways and methods for modifying the compound to enhance desired properties.

Mechanism of Action

The mechanism of action of 3,5-Pyridinediamine, 2,6-dimethyl- in biological systems involves its interaction with cellular components. The amino groups can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. The compound may also act as a ligand, binding to metal ions and influencing enzymatic activities .

Molecular Targets and Pathways:

Proteins: Interaction with amino acid residues through hydrogen bonding.

Nucleic Acids: Binding to DNA or RNA, potentially affecting gene expression.

Enzymes: Acting as an inhibitor or activator by binding to the active site or allosteric sites.

Comparison with Similar Compounds

3,5-Diaminopyridine: Lacks the methyl groups at the 2 and 6 positions.

2,6-Diaminopyridine: Lacks the amino groups at the 3 and 5 positions.

2,6-Dimethylpyridine: Lacks the amino groups at the 3 and 5 positions

Uniqueness: 3,5-Pyridinediamine, 2,6-dimethyl- is unique due to the presence of both amino and methyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .

Biological Activity

3,5-Diamino-2,6-dimethylpyridine (DMAP) is a pyridine derivative notable for its unique structural features that contribute to its biological activity. The compound possesses two amino groups and two methyl groups situated on the pyridine ring, which enhances its reactivity and potential therapeutic applications. This article explores the biological activity of DMAP, including its antimicrobial properties, interaction with biological macromolecules, and implications for drug design.

Chemical Structure and Properties

The molecular formula of this compound is C_8H_12N_4. The arrangement of functional groups on the pyridine ring is crucial for its biological interactions:

- Amino Groups : Located at positions 3 and 5, these groups enhance the compound's ability to form hydrogen bonds with biological targets.

- Methyl Groups : Positioned at 2 and 6, these groups influence the lipophilicity and overall stability of the compound.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of DMAP. Its activity against various pathogens has been documented, showcasing its efficacy in inhibiting bacterial growth.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 55 ± 0.5% at 100 μg/mL |

| Escherichia coli | 56 ± 0.5% at 100 μg/mL |

| Pseudomonas aeruginosa | Notable inhibition observed |

The presence of amino groups is believed to enhance the interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .

Interaction Studies

Interaction studies involving DMAP have focused on its reactivity with biological macromolecules. The compound has shown promising results in:

- Binding Affinity : DMAP demonstrates a strong affinity for certain proteins, which may facilitate its role as a lead compound in drug development.

- Enzyme Inhibition : Preliminary data suggest that DMAP can inhibit specific enzymes involved in metabolic pathways, making it a candidate for further pharmacological exploration .

Case Studies

-

Synthesis and Biological Evaluation :

A study conducted by Wang et al. investigated various pyridine derivatives, including DMAP, for their antimicrobial activities against Gram-negative bacteria. The results indicated that DMAP had superior activity compared to other derivatives due to its unique structural configuration . -

Pharmacological Applications :

Research published in the Journal of Medicinal Chemistry highlighted the potential of DMAP as a scaffold for developing new antimicrobial agents. The study emphasized that modifications to the amino or methyl groups could yield compounds with enhanced potency against resistant strains .

Future Directions

The biological activity of this compound positions it as a significant compound for future research in medicinal chemistry. Potential avenues for exploration include:

- Structural Modifications : Investigating how changes to the amino or methyl groups affect biological activity could lead to more effective derivatives.

- Combination Therapies : Exploring the synergistic effects of DMAP when used alongside existing antibiotics may enhance treatment efficacy against resistant pathogens.

- Mechanistic Studies : Further research into the mechanisms by which DMAP interacts with cellular targets will provide insights into its pharmacodynamics.

Properties

CAS No. |

56568-40-2 |

|---|---|

Molecular Formula |

C7H11N3 |

Molecular Weight |

137.18 g/mol |

IUPAC Name |

2,6-dimethylpyridine-3,5-diamine |

InChI |

InChI=1S/C7H11N3/c1-4-6(8)3-7(9)5(2)10-4/h3H,8-9H2,1-2H3 |

InChI Key |

OETRWXQVEHAAQG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C(=N1)C)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.